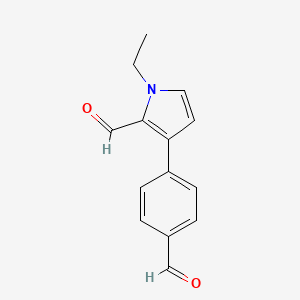
1-Ethyl-3-(4-formylphenyl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(4-formylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by a pyrrole ring substituted with an ethyl group at the 1-position and a formylphenyl group at the 3-position. The presence of both aldehyde and aromatic functionalities makes it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Ethyl-3-(4-formylphenyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formylation: The formyl group can be introduced through Vilsmeier-Haack reaction, where the pyrrole is treated with a formylating agent like DMF and POCl3.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
1-Ethyl-3-(4-formylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-3-(4-formylphenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(4-formylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by interacting with the active site or allosteric sites. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
1-Ethyl-3-(4-formylphenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-3-(4-formylphenyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3-(4-methylphenyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a methyl group on the phenyl ring instead of a formyl group.
1-Ethyl-3-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a nitro group on the phenyl ring instead of a formyl group.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-ethyl-3-(4-formylphenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C14H13NO2/c1-2-15-8-7-13(14(15)10-17)12-5-3-11(9-16)4-6-12/h3-10H,2H2,1H3 |
InChI Key |
WRXBKZIJJAAMGO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1C=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol](/img/structure/B13255799.png)
![1-[(5-Methylheptan-3-yl)amino]propan-2-ol](/img/structure/B13255802.png)
![2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide](/img/structure/B13255804.png)
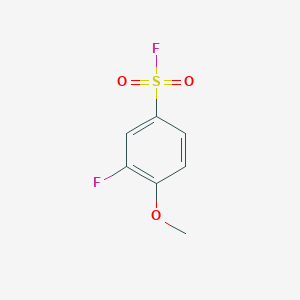
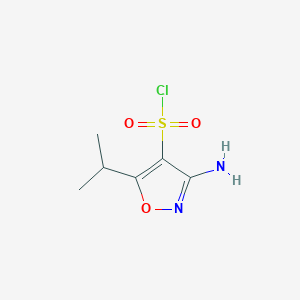
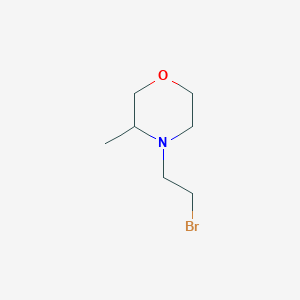
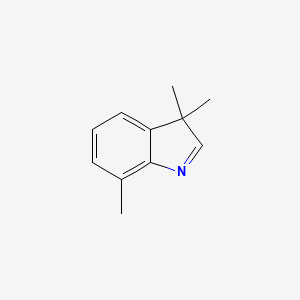
![N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B13255834.png)
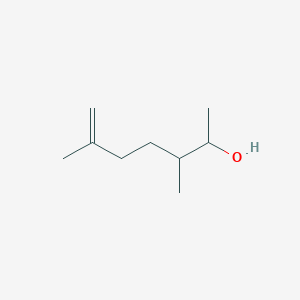

![(Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B13255857.png)



